

Safety, handling, and storage of Ethyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl tetrahydropyran-4-carboxylate*

Cat. No.: B1631667

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Storage of **Ethyl Tetrahydropyran-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tetrahydropyran-4-carboxylate (CAS No. 96835-17-5) is a heterocyclic building block increasingly utilized in organic synthesis and medicinal chemistry.^{[1][2]} Its structural motif is a key component in the development of novel therapeutic agents, making a thorough understanding of its safe handling, storage, and emergency management paramount for laboratory personnel.^[2] This guide provides a comprehensive overview grounded in established safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes.

Hazard Identification and Safety Profile

A foundational aspect of safe laboratory practice is a complete understanding of a substance's inherent hazards. **Ethyl tetrahydropyran-4-carboxylate** is classified as a combustible liquid that can cause harm through various exposure routes. The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation.

GHS Classification and Physical Properties

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For **Ethyl tetrahydropyran-4-carboxylate**, the key classifications and physical data are summarized below.

Identifier	Value	Source
CAS Number	96835-17-5	[1]
Molecular Formula	C8H14O3	[1] [3]
Molecular Weight	158.2 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	82.5 °C @ 12 Torr	[1]
Flash Point	56 °C / 132.8 °F	[4]
Density	~1.043 g/cm³ (Predicted)	[1]
GHS Signal Word	Warning	[1]
GHS Hazard Statements	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)	[1]

Note: Data may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material in use.

Primary Routes of Exposure and Health Effects

Understanding the potential health effects is critical for implementing appropriate protective measures.

- **Inhalation:** Inhaling vapors or mists may cause respiratory irritation.[\[5\]](#) Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[\[4\]](#)
- **Skin Contact:** The compound is classified as harmful upon skin contact.[\[1\]](#) It may cause skin irritation.[\[5\]](#) Prolonged or repeated contact can lead to the removal of natural oils from the skin, resulting in dermatitis.

- Eye Contact: Direct contact with the liquid can cause serious eye irritation.[6] Immediate and thorough rinsing is essential to prevent damage.
- Ingestion: The substance is harmful if swallowed.[1] Do not induce vomiting if ingested; seek immediate medical attention.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is the most effective strategy for minimizing exposure.

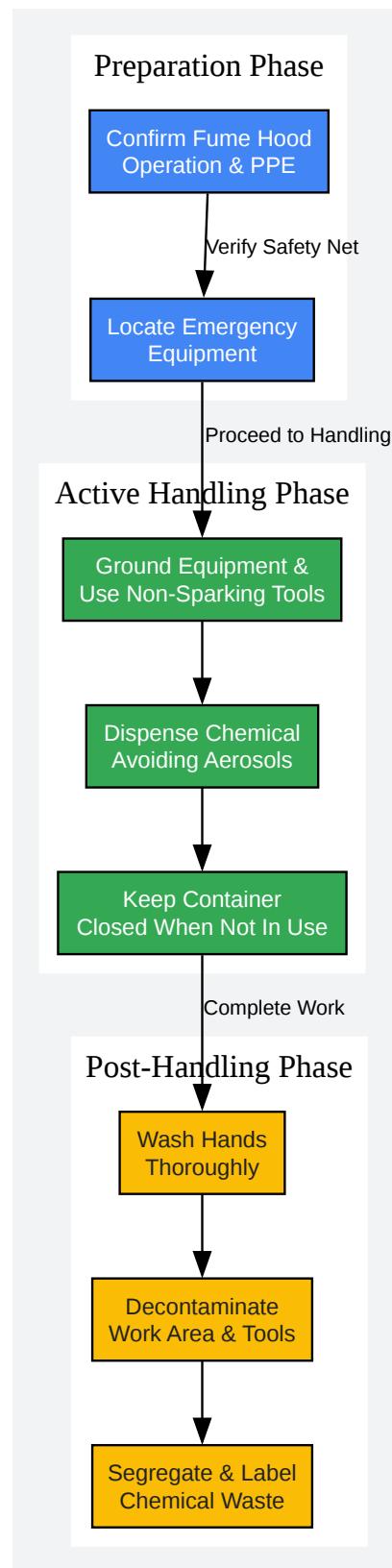
Ventilation

All handling of **Ethyl tetrahydropyran-4-carboxylate** should occur in a well-ventilated area.[7] The use of a certified chemical fume hood is strongly recommended to keep airborne concentrations below permissible exposure limits and to prevent the inhalation of vapors.[8] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

- Eye and Face Protection: Wear chemical safety goggles that provide a tight seal, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]
- Skin Protection:
 - Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[7]
 - Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[6] For tasks with a higher risk of splashing or fire, flame-retardant and impervious clothing is advised.[7]


- Respiratory Protection: If ventilation is insufficient or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors should be used.[5][8]

Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow is crucial for minimizing risks. The causality behind these steps is to create a controlled environment that prevents accidental release, ignition, and exposure.

General Handling Protocol

- Preparation: Before handling, ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly. Confirm the location of the nearest eyewash station and safety shower.
- Dispensing: Use non-sparking tools and ground all equipment to prevent the buildup of static electricity, which could ignite the combustible vapors.[4][7]
- Procedure Execution: Handle the substance in a manner that avoids the formation of aerosols or mists.[7] Keep the container tightly closed when not in use.
- Post-Handling: After handling, wash hands thoroughly with soap and water.[5][7] Decontaminate all surfaces and equipment.
- Waste Disposal: Dispose of waste, including contaminated consumables, in a suitable, closed, and properly labeled container for chemical waste.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **Ethyl tetrahydropyran-4-carboxylate**.

Storage and Incompatibility

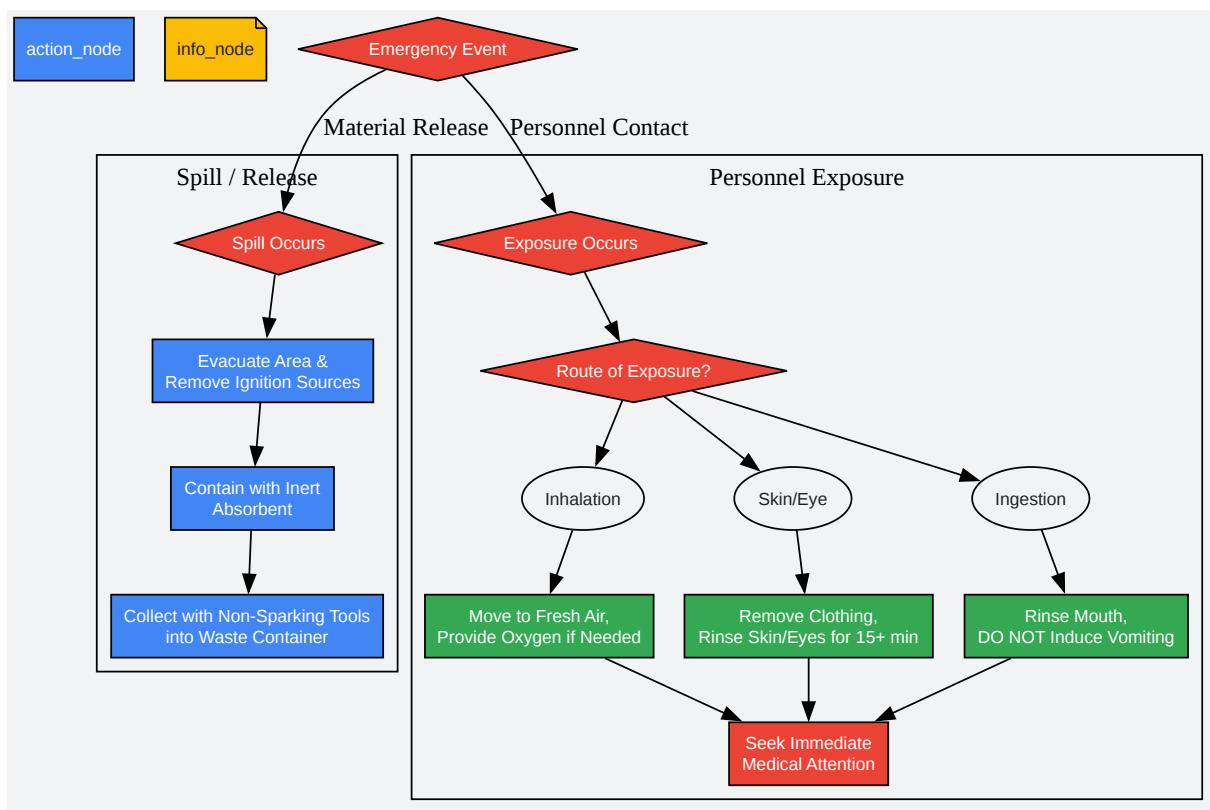
Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area. [4][7] The storage area should be away from heat, sparks, open flames, and other sources of ignition.[4]
- Incompatible Materials: This compound is incompatible with strong oxidizing agents and strong bases.[4][5] Segregate it from these materials to prevent potentially vigorous or exothermic reactions.
- Long-Term Stability: For general laboratory use, storage at room temperature is acceptable. [1] However, for long-term storage as a reference standard or in solution, consult the supplier's recommendations, which may involve refrigeration.[9]

Emergency Procedures: A Self-Validating Response System

In the event of an emergency, a rapid and correct response is critical. The following protocols are designed to guide personnel through a logical sequence of actions to mitigate harm.

Accidental Release or Spill


- Evacuate: Immediately evacuate non-essential personnel from the spill area.
- Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread vapors.
- Ignition Sources: Remove all sources of ignition from the vicinity.[7]
- Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[7]
- Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Use spark-proof tools to collect the material and place it in a suitable, closed container for disposal.[7]

Fire Procedures

- Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[4][7]
- Firefighter Precautions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][7] Containers may explode when heated, and hazardous combustion products like carbon monoxide and carbon dioxide will be generated.[4]

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][7] If irritation persists, consult a physician.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
- Ingestion: Rinse the mouth with water.[7] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7]

[Click to download full resolution via product page](#)

Caption: Decision tree for emergency response procedures.

Disposal Considerations

Disposal of **Ethyl tetrahydropyran-4-carboxylate** and its containers must be performed in strict accordance with all applicable federal, state, and local environmental regulations. The material may be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.^[7] Do not allow the product to contaminate water sources, and do not dispose of it via sewer systems.^[7]

References

- SAFETY DATA SHEET. (n.d.). Acros Organics.
- ethyl cis-4-hydroxytetrahydropyran-2-carboxylate, min 97%, 10 grams. CP Lab Safety.
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications.
- Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl Tetrahydropyran-4-Carboxylate | 96835-17-5 [chemicalbook.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Ethyl Tetrahydropyran-4-Carboxylate | CAS: 96835-17-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Safety, handling, and storage of Ethyl tetrahydropyran-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631667#safety-handling-and-storage-of-ethyl-tetrahydropyran-4-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com